Welcome to the BenchChem Online Store!
molecular formula C9H13N3OS B8320112 1-Amino-4-(2-thenoyl)piperazine CAS No. 133920-82-8

1-Amino-4-(2-thenoyl)piperazine

Cat. No. B8320112
M. Wt: 211.29 g/mol
InChI Key: BNNZUVIYCNCVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05250528

Procedure details

To a solution of 1-nitroso-4-(2-thenoyl)piperazine (1.78 g) in a mixture of acetic acid (8 ml) and water (8 ml) was added Zn powder (1.55 g) in several portions at 6°-15° C. The suspension was stirred for 1.5 hours below 10° C. To the mixture was added acetic acid (4 ml) and Zn powder (780 mg) at 8°-12° C. The mixture was stirred for 2 hours at ambient temperature. To the suspension was added 17% aqueous sodium hydroxide solution (70 ml). The insoluble materials were filtered off. The aqueous layer was extracted with dichloromethane. The combined organic layers were dried and concentrated in vacuo. The residue was purified by column chromatography on silica gel (elution by 5% methanol in dichloromethane) to yield 1-amino-4-(2-thenoyl)piperazine (1.17 g) as a pale yellow syrup.
Name
1-nitroso-4-(2-thenoyl)piperazine
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.55 g
Type
catalyst
Reaction Step Three
Name
Quantity
780 mg
Type
catalyst
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9](=[O:15])[C:10]2[S:14][CH:13]=[CH:12][CH:11]=2)[CH2:5][CH2:4]1)=O.[OH-].[Na+]>C(O)(=O)C.O.[Zn]>[NH2:1][N:3]1[CH2:8][CH2:7][N:6]([C:9](=[O:15])[C:10]2[S:14][CH:13]=[CH:12][CH:11]=2)[CH2:5][CH2:4]1 |f:1.2|

Inputs

Step One
Name
1-nitroso-4-(2-thenoyl)piperazine
Quantity
1.78 g
Type
reactant
Smiles
N(=O)N1CCN(CC1)C(C1=CC=CS1)=O
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.55 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
780 mg
Type
catalyst
Smiles
[Zn]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 1.5 hours below 10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours at ambient temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The insoluble materials were filtered off
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (elution by 5% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NN1CCN(CC1)C(C1=CC=CS1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.